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Imidazolide

Nucleotide Chemistry Nonenzymatic RNA Capping Aqueous Phosphorylation

Standard activating reagents lack tunable hydrolytic stability for demanding coupling reactions. Imidazolides provide tailored electrophilic reactivity through imidazole ring substitution. • pH-stable windows (pH 3-8) absent in N-acetylated analogs • Controllable Mg²⁺ catalysis via N-methylation status • Superior hydrolytic stability in nucleoside 5′-diphosphate phosphorimidazolide forms Custom synthesis to specification with full analytical QC. Request a quote for your target imidazolide derivative.

Molecular Formula C3H3N2-
Molecular Weight 67.07 g/mol
Cat. No. B1226674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolide
Molecular FormulaC3H3N2-
Molecular Weight67.07 g/mol
Structural Identifiers
SMILESC1=CN=C[N-]1
InChIInChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1
InChIKeyJBFYUZGYRGXSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazolide: Acyl and Phosphoryl Activation Intermediate


Imidazolides represent a class of activated intermediates characterized by a covalent bond between an acyl or phosphoryl moiety and the nitrogen atom of an imidazole ring, functioning primarily as electrophilic reagents for nucleophilic substitution reactions in both aqueous and organic environments [1]. As N-acyl-imidazoles or phosphorimidazolides, these compounds serve as critical activation species in peptide coupling, nucleotide conjugation, and nonenzymatic nucleic acid replication studies, where the imidazole leaving group provides a tunable balance between sufficient reactivity for productive coupling and adequate hydrolytic stability for practical handling [2]. The versatility of imidazolides stems from the capacity to modulate leaving group propensity through substitution patterns on the imidazole ring, enabling tailored reactivity profiles across diverse research applications spanning origins-of-life chemistry, oligonucleotide synthesis, and pharmaceutical intermediate preparation [3].

Acyl and phosphoryl electrophilic activation for peptide coupling and nucleotide conjugation in aqueous and organic media
Tunable imidazole leaving group enables reactivity control for nonenzymatic RNA replication and origins-of-life chemistry studies
Supports pharmaceutical intermediate preparation and oligonucleotide synthesis workflows

Why Imidazolide Substitution Fails


Generic substitution between imidazolides and alternative activating groups (such as N-hydroxysuccinimide esters, morpholidates, or tetrazolides) fails due to fundamental divergences in hydrolytic stability profiles, metal ion catalytic susceptibility, and pH-dependent reactivity thresholds that directly govern experimental outcomes [1]. For instance, nucleoside 5‘-diphosphate imidazolides exhibit markedly greater hydrolytic stability than nucleoside 5‘-monophosphate imidazolides under identical neutral aqueous conditions, a property that cannot be extrapolated from lower-phosphate analogs [2]. Similarly, the presence or absence of N-methylation on the imidazole ring alters Mg²⁺-catalyzed hydrolysis rates by orders of magnitude, fundamentally changing the competition between desired coupling and unproductive degradation pathways [3]. The protonation state of the imidazole leaving group in amino acid imidazolides confers pH stability windows (pH 3-8 with extreme stability below pH 3) that are entirely absent in corresponding N-acetylated derivatives, which show maximum instability at extremes and only marginal stability at neutral pH [4]. These compound-specific divergences mean that substituting one imidazolide variant for another, or replacing it with a non-imidazole activating group, will alter reaction kinetics, coupling yields, and competing hydrolysis pathways in ways that cannot be compensated by simple adjustment of reagent stoichiometry.

! Phosphate chain length alters hydrolytic stability: diphosphate imidazolides exhibit markedly different stability than monophosphate imidazolides under identical aqueous conditions; extrapolation may not transfer.
! Imidazole N-methylation pattern controls Mg²⁺ catalytic susceptibility by orders of magnitude; parent imidazolides and N-methylated analogs shift the competition between coupling and hydrolysis pathways.
! Amino acid imidazolides provide a broad pH stability window (pH 3–8) absent in N-acetylated derivatives, which degrade rapidly at pH extremes; pH-dependent reactivity profiles are not interchangeable.

Comparative Evidence for Imidazolide Selection


Enhanced Stability of Diphosphate vs Monophosphate Imidazolide

The phosphorimidazolide bond of adenosine and 7-methylguanosine 5‘-diphosphate imidazolides exhibits significantly greater stability against hydrolysis in neutral aqueous solution compared to the corresponding nucleoside 5‘-monophosphate imidazolides, as directly observed under identical experimental conditions [1].

Hydrolytic Stability
Head-to-head
Nucleoside 5′-diphosphate imidazolide: gradual hydrolysis in neutral aqueous solution; corresponding monophosphate imidazolide: faster hydrolysis under identical conditions.
Supports selection for aqueous nonenzymatic capping workflows where reduced hydrolysis improves productive coupling.
Directionality established; exact rate ratio not numerically specified.
Nucleotide Chemistry Nonenzymatic RNA Capping Aqueous Phosphorylation

Mg²⁺ Catalysis of Imidazolide Hydrolysis

Pseudo-first-order rate constants for hydrolysis of guanosine 5‘-monophosphate 2-methylimidazolide (2-MeImpG) and unsubstituted ImpG were measured as a function of Mg²⁺ concentration across pH 6-10 at 37°C, revealing substrate-specific acceleration profiles [1]. The absence of Mg²⁺ catalysis in N-methylated substrates (N-MeImpG and 1,2-diMeImpg) established that the zwitterionic form (protonated imidazolide moiety) is the reactive species subject to metal ion enhancement [1].

Mg²⁺ Catalysis
Head-to-head
Parent imidazolides (ImpG, 2-MeImpG): 15‑fold acceleration (0.02 M Mg²⁺) to 115‑fold (0.2 M Mg²⁺). N‑methylated analogs (N‑MeImpG, 1,2‑diMeImpg): negligible catalysis.
Controls coupling vs hydrolysis balance in template‑directed polymerization; substitution pattern dictates metal‑ion response.
pH 10, 37°C, aqueous pseudo‑first‑order conditions.
Nucleotide Activation Metal Ion Catalysis Prebiotic Chemistry

pH Stability: Amino Acid Imidazolide vs N-Acetyl Derivative

The hydrolytic stability of N-(glycyl)-imidazole was systematically characterized across the pH range and directly compared with its N-acetylated analog N-(acetylglycyl)-imidazole under identical experimental conditions [1].

pH Stability Window
Head-to-head
N‑(glycyl)‑imidazole: extreme stability below pH 3, constant stability pH 3–8. N‑(acetylglycyl)‑imidazole: maximal stability near pH 7 only, rapid degradation at extremes.
Broad pH plateau supports operational flexibility for peptide bond formation studies.
Qualitatively established across full pH range.
Peptide Synthesis Acyl Activation pH-Dependent Hydrolysis

Safe Catalyst for Imidazolide Coupling

Five catalysts were systematically evaluated for promoting imidazolide coupling reactions with respect to reaction rate enhancement, shock sensitivity determined by experimental testing, and differential scanning calorimetry (DSC) thermal stability profiling [1]. Among the catalysts examined, 6-chloro-1-hydroxybenzotriazole, previously described in the literature as a safe catalyst, was experimentally found to be shock sensitive, representing a process safety hazard [1]. In contrast, 2-hydroxy-5-nitropyridine was identified as a new catalyst that is safe (non-shock-sensitive by experimental testing), effective for imidazolide couplings, and comparable in cost to 1-hydroxybenzotriazole [1].

Catalyst Safety
Head-to-head
2‑Hydroxy‑5‑nitropyridine: safe (non‑shock‑sensitive), effective, cost‑comparable to HOBt. 6‑Cl‑HOBt: experimentally shock‑sensitive.
Process safety context for scaling imidazolide‑mediated coupling reactions.
Shock sensitivity testing and DSC thermal profiling; catalytic effectiveness comparable.
Organic Synthesis Acylation Catalysis Process Safety

Ball-Milling Activation to Phosphorimidazolides

Under solvent-assisted ball-milling conditions, nucleoside 5‘-monophosphates (including ribonucleotides and 2‘-deoxyribonucleotides) undergo quantitative activation using 1,1‘-carbonyldiimidazole (CDI) to form their corresponding phosphorimidazolide derivatives [1]. This mechanochemical approach enables one-pot synthesis of dinucleoside 5‘,5‘-polyphosphates without requiring inert atmosphere conditions or protection of nucleotide functional groups [1].

Mechanochemical Activation
Class-level inference
Quantitative conversion of nucleoside 5′-monophosphates to phosphorimidazolides via ball‑milling with CDI; eliminates tetrazole and inert atmosphere requirements.
Mechanochemical route supports atom‑economical dinucleoside polyphosphate synthesis.
Reported for ribo‑ and 2′-deoxyribonucleotides; one‑pot coupling with unprotected nucleotides.
Mechanochemistry Nucleotide Activation Green Chemistry

Nucleophilic Attack Kinetics of Phosphoimidazolide

Kinetic analysis of guanosine 5‘-phosphate-2-methylimidazolide (2-MeImpG) reaction with nucleoside monophosphates (pN) in the pH range 6.9-7.7 yielded distinct rate constants for the competing pathways of nucleophilic attack (forming NppG dinucleotides) versus general base catalysis of hydrolysis (degrading the imidazolide) [1]. The rate constants were determined to be independent of the nucleobase identity (G, A, or U) [1].

Nucleophilic Attack Kinetics
Reported
2‑MeImpG + pN²⁻: k_n = 0.17 ± 0.02 M⁻¹ h⁻¹ (coupling); k_h = 0.11 ± 0.07 M⁻¹ h⁻¹ (hydrolysis).
Enables prediction of product distribution between dinucleotide formation and competing degradation.
pH 6.9–7.7, aqueous, ambient temperature; rate constants independent of nucleobase (G/A/U).
Nucleotide Chemistry Prebiotic Synthesis Reaction Kinetics

Validated Application Scenarios


Nonenzymatic RNA Capping

Researchers conducting nonenzymatic capping of 5‘-monophosphorylated oligoribonucleotides in aqueous solution should utilize nucleoside 5‘-diphosphate imidazolides (specifically 7-methylguanosine or adenosine derivatives) due to their experimentally validated enhanced hydrolytic stability relative to nucleoside 5‘-monophosphate imidazolides under neutral aqueous conditions [1]. The reaction proceeds efficiently in the presence of Mn²⁺ or Mg²⁺ divalent metal ion catalysts, converting the imidazolide-activated species to capped mRNA analogs or capped m7Gppp-oligoribonucleotides in substantial yields [1].

Mg²⁺-Catalyzed Template-Directed Polymerization

Investigators studying template-directed polynucleotide synthesis should procure guanosine 5‘-monophosphate imidazolide (ImpG) or 2-methylimidazolide (2-MeImpG) rather than N-methylated analogs (N-MeImpG or 1,2-diMeImpg) when Mg²⁺ catalysis is desired. The parent imidazolides exhibit 15-fold to 115-fold rate acceleration at pH 10 with 0.02 M and 0.2 M Mg²⁺ respectively at 37°C, whereas N-methylated derivatives show no significant Mg²⁺ catalytic enhancement [2]. This differential susceptibility to metal ion catalysis is critical for controlling the competition between productive oligonucleotide chain extension and unproductive hydrolysis of the activated monomer.

pH-Controlled Peptide Bond Formation

For peptide synthesis studies requiring activated amino acid intermediates, N-(glycyl)-imidazole should be selected over N-acetylated imidazolide derivatives due to its broad pH stability window of pH 3-8 with extreme hydrolytic stability below pH 3, versus the narrow pH 7 stability maximum and rapid degradation at extremes exhibited by N-(acetylglycyl)-imidazole [3]. Peptide formation from N-(glycyl)-imidazole is favored between pH 6-9, with both yield and peptide size showing concentration-dependent increases [3].

Mechanochemical Dinucleoside Polyphosphate Synthesis

Investigators synthesizing symmetrical or mixed dinucleoside 5‘,5‘-polyphosphates should adopt the ball-milling mechanochemical approach using 1,1‘-carbonyldiimidazole for quantitative activation of nucleoside 5‘-monophosphates to phosphorimidazolides, as demonstrated across multiple ribonucleotides and 2‘-deoxyribonucleotides [4]. This method eliminates the need for costly tetrazole and phosphoromorpholidate precursors, avoids inert atmosphere requirements, and enables one-pot coupling with nucleoside mono-, di-, or triphosphates using unprotected nucleotides in their sodium salt forms [4].

Application
Selection Property
Validation Focus
Nonenzymatic RNA capping
Phosphorimidazolide leaving group stability (diphosphate vs monophosphate)
Aqueous coupling yield verification under neutral conditions
Mg²⁺-catalyzed template‑directed polymerization
Imidazole N‑methylation pattern and metal‑ion catalytic susceptibility
Hydrolysis rate comparison with and without Mg²⁺
pH‑controlled peptide bond formation
Acyl‑imidazolide N‑substitution (glycyl vs acetylglycyl)
pH stability profile verification across pH 3–9
Mechanochemical dinucleoside polyphosphate synthesis
Ball‑milling activation efficiency with CDI
Conversion rate and one‑pot coupling performance with unprotected nucleotides

Technical Documentation Hub

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